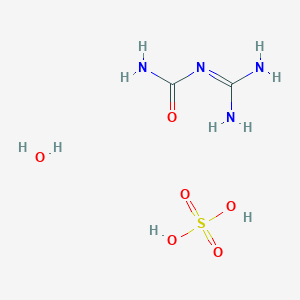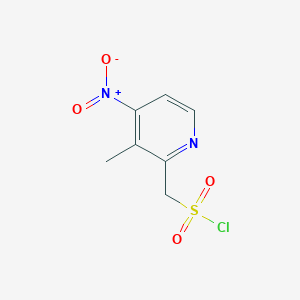
(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₇H₇ClN₂O₄S It is a derivative of pyridine, featuring a nitro group at the 4-position, a methyl group at the 3-position, and a methanesulfonyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride typically involves the nitration of 3-methylpyridine followed by sulfonylation. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the pyridine ring. The resulting 3-methyl-4-nitropyridine is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Pyridine or triethylamine as a base, with nucleophiles like amines or alcohols.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides, sulfonates, or sulfonyl thiols.
Reduction: Formation of 3-methyl-4-aminopyridin-2-yl)methanesulfonyl chloride.
Oxidation: Formation of 3-carboxy-4-nitropyridin-2-yl)methanesulfonyl chloride.
Scientific Research Applications
(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate bonds. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or reducing agents used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the pyridine ring, used in similar substitution reactions.
4-Nitropyridine: Lacks the methanesulfonyl chloride group but shares the nitro-pyridine structure.
3-Methylpyridine: Lacks both the nitro and methanesulfonyl chloride groups but serves as a precursor in the synthesis.
Uniqueness
(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride is unique due to the combination of functional groups that confer distinct reactivity patterns. The presence of both a nitro group and a methanesulfonyl chloride group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C7H7ClN2O4S |
|---|---|
Molecular Weight |
250.66 g/mol |
IUPAC Name |
(3-methyl-4-nitropyridin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O4S/c1-5-6(4-15(8,13)14)9-3-2-7(5)10(11)12/h2-3H,4H2,1H3 |
InChI Key |
LCVOBVXYERCEST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13343071.png)
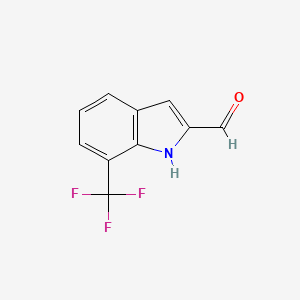
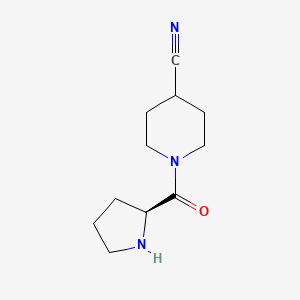
![(1S,1'R,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13343087.png)
![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine](/img/structure/B13343101.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13343109.png)
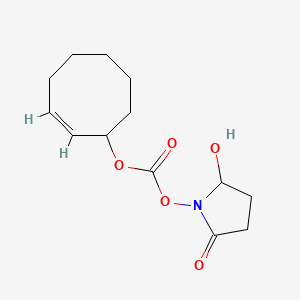
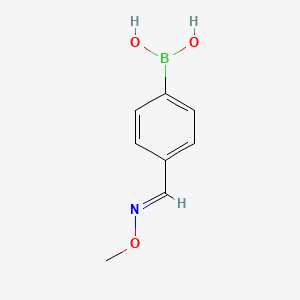



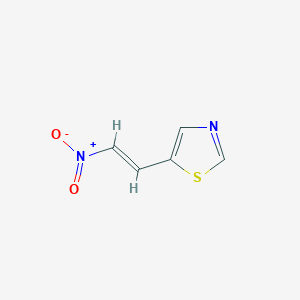
![pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one](/img/structure/B13343145.png)
